molecular formula C15H19N5O3 B2462593 ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate CAS No. 2034550-61-1

ethyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)amino)-4-oxobutanoate

Cat. No.: B2462593
CAS No.: 2034550-61-1
M. Wt: 317.349
InChI Key: AYWRQUSWTXXTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrazole group, which is a type of azole with two nitrogen atoms in the five-membered ring. It also contains a pyrazine group, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazines are often synthesized for their diverse range of biological activities .


Chemical Reactions Analysis

The compound, due to the presence of the pyrazole and pyrazine groups, might undergo a variety of chemical reactions. For instance, pyrazole derivatives can undergo reactions such as cyclization with sulfonium salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazole and pyrazine derivatives generally have high thermal stability and are resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been synthesized using a direct method involving the cyclocondensation reaction of ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride. This synthesis process demonstrates the versatility of pyrazole derivatives in chemical synthesis (Naveen et al., 2021).

  • Crystal Structure Analysis : The molecules of related pyrazole compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have been studied for their hydrogen-bonded supramolecular structures. These studies provide insights into the molecular interactions and stability of pyrazole-based compounds (Portilla et al., 2007).

Biological Evaluation

  • Antimicrobial Activity : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of pyrazole-based compounds in developing new antimicrobial agents (Holla et al., 2006).

  • Antidiabetic Activity : Research on pyrazole-based heterocycles attached to sugar moieties has led to the creation of new molecular frameworks with moderate anti-diabetic activity. This indicates the potential of pyrazole derivatives in therapeutic applications (Vaddiraju et al., 2022).

  • Anticancer Activity : The synthesis and biological evaluation of pyrazole derivatives have also shown promising results in anticancer research. Certain pyrazole compounds have demonstrated cytotoxic properties against tumor cell lines, suggesting their potential in cancer treatment (Kodadi et al., 2007).

Advanced Applications

  • Combinatorial Chemistry : A catalyst-free combinatorial library of novel pyrazole derivatives has been developed, showcasing the application of pyrazole compounds in the field of combinatorial chemistry and drug discovery (Kumaravel & Vasuki, 2009).

Properties

IUPAC Name

ethyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-3-23-15(22)5-4-14(21)18-9-11-8-12(19-20(11)2)13-10-16-6-7-17-13/h6-8,10H,3-5,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWRQUSWTXXTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.